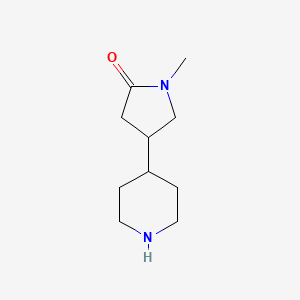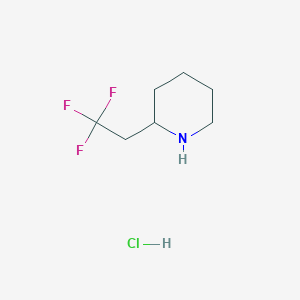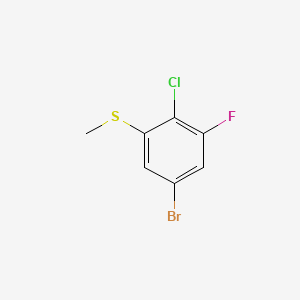![molecular formula C11H9BrF2N2O3 B13497509 1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)
1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a diazinane-2,4-dione core. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves several steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the difluoromethoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethoxy group can be introduced using difluoromethylating reagents under controlled conditions .
Industrial production methods for this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione can be compared with similar compounds such as:
5-Bromo-2-(difluoromethoxy)pyridine: This compound shares the bromine and difluoromethoxy groups but has a different core structure, leading to distinct chemical and biological properties.
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used in the synthesis of various heterocycles, offering alternative reactivities and applications.
The uniqueness of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione lies in its specific combination of functional groups and core structure, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H9BrF2N2O3 |
|---|---|
Molecular Weight |
335.10 g/mol |
IUPAC Name |
1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H9BrF2N2O3/c12-6-1-2-8(19-10(13)14)7(5-6)16-4-3-9(17)15-11(16)18/h1-2,5,10H,3-4H2,(H,15,17,18) |
InChI Key |
MCWYRNLZIOWWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


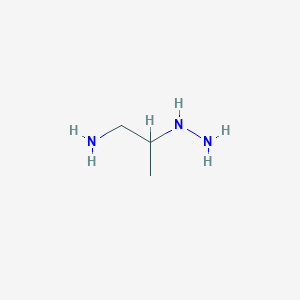
![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

![8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13497451.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)
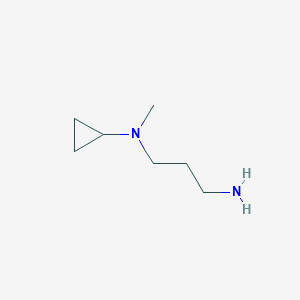
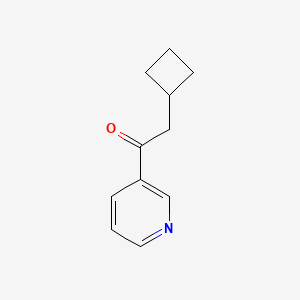
![Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)

